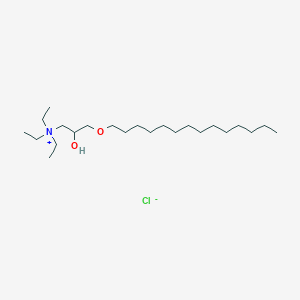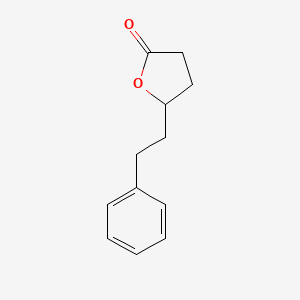![molecular formula C14H14F2N2O2 B14313228 2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) CAS No. 111040-95-0](/img/structure/B14313228.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) is an organic compound that features a unique structure with two 5-fluoroaniline groups connected by an ethane-1,2-diylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) typically involves the reaction of 5-fluoroaniline with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as methanol or ethanol. The process can be summarized as follows:
Step 1: Ethylene glycol is reacted with a suitable leaving group to form an intermediate.
Step 2: The intermediate is then reacted with 5-fluoroaniline under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]bis(4-fluoroaniline): Similar structure but with a different substitution pattern.
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-chloroaniline): Chlorine substitution instead of fluorine.
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-bromoaniline): Bromine substitution instead of fluorine.
Uniqueness
The unique aspect of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
111040-95-0 |
|---|---|
分子式 |
C14H14F2N2O2 |
分子量 |
280.27 g/mol |
IUPAC名 |
2-[2-(2-amino-4-fluorophenoxy)ethoxy]-5-fluoroaniline |
InChI |
InChI=1S/C14H14F2N2O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6,17-18H2 |
InChIキー |
HDERDLSMDVCGKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)N)OCCOC2=C(C=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



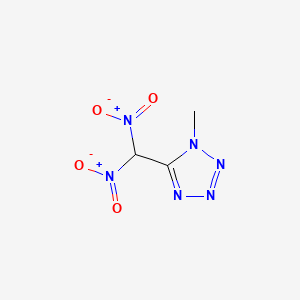
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
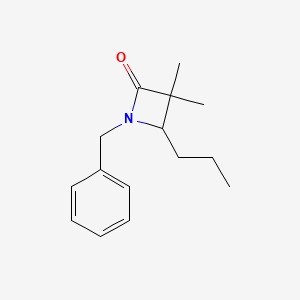

silane](/img/structure/B14313179.png)
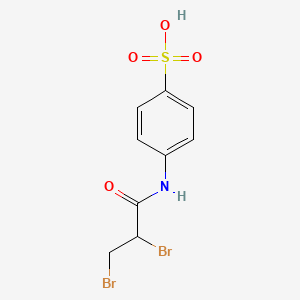

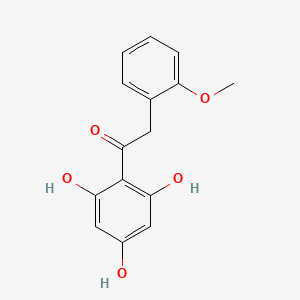
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
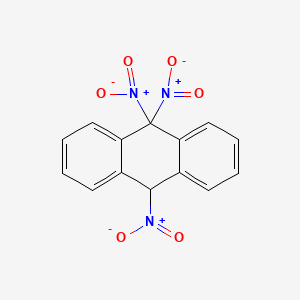
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
